(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
説明
特性
IUPAC Name |
[4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazin-1-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c1-17-25-21(15-22(26-17)29-10-9-24-16-29)27-11-13-28(14-12-27)23(30)20-8-4-6-18-5-2-3-7-19(18)20/h2-10,15-16H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIYGZMEBFFCQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)N5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone , identified by its CAS number 1171740-38-7, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Molecular Characteristics
The molecular formula of the compound is , with a molecular weight of 387.4 g/mol. The structure features a complex arrangement that includes an imidazole ring, a pyrimidine moiety, and a piperazine linkage, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1171740-38-7 |
| Molecular Formula | C21H21N7O |
| Molecular Weight | 387.4 g/mol |
Structural Representation
Chemical Structure (Image source: Chemsrc)
Antimicrobial Activity
Research has indicated that compounds similar to (4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone exhibit significant antimicrobial properties. For example, studies on substituted imidazole derivatives have shown promising results against various bacterial strains, including Mycobacterium tuberculosis.
Case Study: Anti-Tubercular Activity
In a study focused on the design and synthesis of anti-tubercular agents, several derivatives were tested against Mycobacterium tuberculosis H37Ra. Compounds with structural similarities to our target compound demonstrated IC90 values ranging from 3.73 to 40.32 μM, indicating potential effectiveness against tuberculosis .
Anti-Cancer Activity
The compound’s structural elements suggest potential anti-cancer properties. A recent investigation into hybrid motifs containing piperazine showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, derivatives exhibited IC50 values as low as 2 μM against MCF-7 cells .
Table: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 9g | MCF-7 | 2.00 ± 0.03 |
| Compound 9k | MCF-7 | 5.00 ± 0.01 |
The biological activity of the compound is likely mediated through interactions with specific biological targets:
- Receptor Binding : The imidazole and pyrimidine rings can interact with various receptors and enzymes involved in cellular signaling pathways.
- Inhibition of Cell Proliferation : The presence of the piperazine moiety may enhance the compound's ability to inhibit cell proliferation in cancerous tissues.
Toxicity Studies
Toxicity assessments are critical for evaluating the safety profile of new compounds. Preliminary studies on similar compounds have indicated low cytotoxicity towards normal human cells (e.g., HEK-293) at effective therapeutic concentrations . This suggests that derivatives of our target compound may also exhibit favorable safety profiles.
Research Findings and Future Directions
The ongoing research into the biological activities of compounds like (4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone highlights its potential as a lead compound for drug development targeting infectious diseases and cancers.
科学的研究の応用
Biological Activities
The compound has been investigated for several biological activities:
1. Antimicrobial Activity
- Research indicates that compounds with similar structures exhibit antimicrobial properties. The imidazole and pyrimidine rings are often associated with antibacterial and antifungal activities. Studies suggest that derivatives of this compound could be effective against various pathogens, potentially leading to new antimicrobial agents .
2. Anticancer Potential
- The compound's structure suggests a potential role in cancer therapy. Compounds containing piperazine and imidazole have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies indicate that this compound may interfere with cancer cell proliferation pathways .
3. Neurological Applications
- Given the presence of the piperazine ring, there is interest in exploring its effects on neurological disorders. Compounds with similar structures have been shown to possess anxiolytic and antidepressant properties, suggesting that this compound may also have potential in treating mood disorders .
Case Study 1: Antimicrobial Efficacy
A study published in 2022 explored the antimicrobial efficacy of a series of imidazole-containing compounds against resistant bacterial strains. The results showed that compounds structurally related to (4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating a promising lead for new antibiotics .
Case Study 2: Cancer Cell Proliferation Inhibition
In a recent investigation, researchers synthesized derivatives of the compound to assess their anticancer properties. The study demonstrated that certain derivatives effectively inhibited the proliferation of breast cancer cells in vitro, showcasing IC50 values comparable to established chemotherapeutic agents. This highlights the potential of the compound as a candidate for further development in oncology .
Summary Table of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Antimicrobial Activity | Potential effectiveness against bacterial and fungal infections | Significant inhibition against resistant strains |
| Anticancer Potential | Inhibition of cancer cell proliferation | Comparable IC50 values to existing chemotherapeutics |
| Neurological Applications | Possible anxiolytic and antidepressant effects | Similar structures show promise in mood disorder treatment |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Similarities and Divergences
The compound shares core features with several classes of piperazine-containing heterocycles, as outlined below:
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacokinetic Properties
Methodological Considerations in Similarity Analysis
Structural similarity metrics (e.g., fingerprint-based methods) may overemphasize common scaffolds (e.g., piperazine) while underestimating critical substituent effects (e.g., naphthyl vs. trifluoromethylphenyl) . For instance, the target compound’s imidazole-pyrimidine core could align it with histamine receptor ligands, whereas pyrazolo derivatives () might prioritize kinase targets .
Research Findings and Implications
- Receptor Selectivity : The imidazole-pyrimidine core may confer dual H1/H4 receptor activity, as observed in structurally related dual ligands .
- Druglikeness : The naphthyl group’s bulkiness could limit blood-brain barrier penetration compared to smaller aryl analogs, directing the compound toward peripheral targets .
- Optimization Strategies : Introducing polar groups (e.g., hydroxyethyl on piperazine, as in ) could balance LogP and solubility without compromising receptor binding .
Q & A
Q. What are the common synthetic routes for this compound, and what key reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions combining imidazole, pyrimidine, and piperazine moieties. A critical step is the coupling of the imidazole-containing pyrimidine intermediate with the naphthoyl-piperazine fragment. Key reagents include coupling agents like EDCI/HOBt or palladium catalysts for cross-couplings. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from methanol or ethanol. NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural validation .
Q. How is the compound characterized structurally, and what analytical techniques are most reliable for confirming its purity?
¹H and ¹³C NMR are primary tools for verifying the imidazole, pyrimidine, and piperazine linkages. For example, the naphthalene protons appear as distinct aromatic signals between δ 7.5–8.5 ppm, while the imidazole protons resonate as singlets near δ 7.8–8.2 ppm. HRMS confirms the molecular ion peak (e.g., [M+H]⁺). Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4%) .
Q. What physicochemical properties (e.g., solubility, logP) are experimentally determined, and how do they influence formulation for biological assays?
The compound’s hydrophobicity (predicted logP ~3.5) necessitates solubilization in DMSO for in vitro studies. Aqueous solubility is typically low (<10 µM), requiring sonication or co-solvents like PEG-400. Thermal stability (TGA/DSC) and pKa (via potentiometric titration) are critical for storage and buffer compatibility .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) guide the study of structure-activity relationships (SAR) for this compound?
Docking simulations using software like AutoDock Vina or Schrödinger Suite can predict binding modes to target proteins (e.g., histamine receptors). Focus on key interactions: the naphthoyl group may occupy hydrophobic pockets, while the imidazole-pyrimidine moiety engages in hydrogen bonding. Compare binding energies of analogs with varied substituents (e.g., methyl vs. halogen groups on pyrimidine) to prioritize synthetic targets .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1) and incubation times.
- Orthogonal validation : Use SPR (surface plasmon resonance) to measure binding affinity independently of cellular assays.
- Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out off-target effects .
Q. How can reaction conditions be optimized to mitigate byproduct formation during the pyrimidine-imidazole coupling step?
Q. What strategies are employed to study the compound’s metabolic pathways in vitro?
- Microsomal incubation : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-QTOF-MS to identify phase I metabolites (e.g., hydroxylation at the naphthalene ring).
- CYP inhibition assays : Test isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic liability .
Methodological Considerations
Q. How are stability studies designed to evaluate the compound under varying pH and temperature conditions?
Q. What statistical approaches are used to analyze dose-response data in target validation studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
